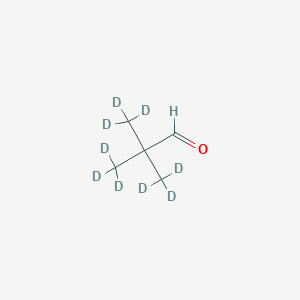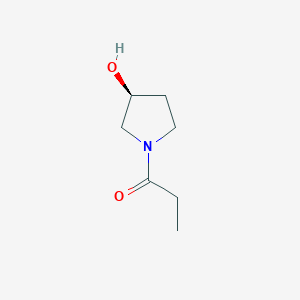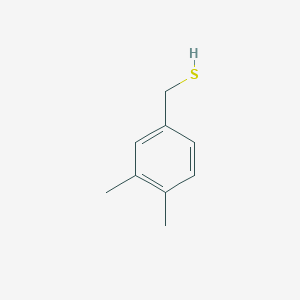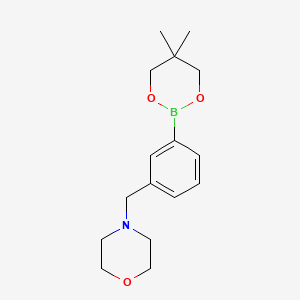![molecular formula C9H9ClN4OS B1456984 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine CAS No. 41975-14-8](/img/structure/B1456984.png)
4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine
Descripción general
Descripción
“4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine” is a chemical compound with the CAS Number 41975-14-8 . Its molecular weight is 256.72 . The IUPAC name for this compound is 5-chloro-7-(4-morpholinyl)[1,3]thiazolo[5,4-d]pyrimidine .
Molecular Structure Analysis
The InChI code for “4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine” is 1S/C9H9ClN4OS/c10-9-12-7(14-1-3-15-4-2-14)6-8(13-9)16-5-11-6/h5H,1-4H2 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine” include a molecular weight of 256.72 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of pyrimidine derivatives, including those related to the specified compound, involves intricate chemical processes that yield compounds with significant therapeutic importance. For instance, the research outlined by Nandha Kumar et al. (2001) details a facile method for creating pyrimido[4,5-b]quinolines, which are closely related to the thiazolopyrimidine structure of interest. This synthesis pathway is crucial for producing biologically active compounds, highlighting the compound's relevance in chemical synthesis and drug design (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
Biological and Medicinal Applications
Antimicrobial and Antitumor Activity
Pyrazolo[1,5-a]pyrimidine scaffold, a structure similar to the one , has displayed a broad range of medicinal properties, including anticancer and anti-infectious activities. Cherukupalli et al. (2017) review highlights the synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives, underscoring the potential for the development of drug candidates (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).
Optical Sensing and Drug Development
Pyrimidine derivatives have also been explored for their use in optical sensing, as detailed by Jindal and Kaur (2021). These compounds exhibit exquisite sensing materials capabilities alongside their biological and medicinal applications, indicating the potential utility of the specified compound in developing new optical sensors with biological relevance (Jindal & Kaur, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4-(5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4OS/c10-9-12-7(14-1-3-15-4-2-14)6-8(13-9)16-5-11-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSSSZJPRMYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=NC(=N2)Cl)SC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)


![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)



![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)

![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)


![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)